molecular formula C6H5F4N3O B1629105 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine CAS No. 339369-59-4

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

Cat. No. B1629105
CAS RN: 339369-59-4
M. Wt: 211.12 g/mol
InChI Key: MPNAWRJSBDBAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine, also known as FTEPA, is a fluorinated pyrimidine-based amine compound that has found a variety of uses in laboratory and industrial settings. FTEPA is a versatile compound with a wide range of applications due to its unique chemical structure. In particular, FTEPA has been used in the synthesis of various pharmaceuticals and in the development of new materials. Furthermore, FTEPA has been studied for its potential medicinal and biological applications, such as its use as a drug delivery system.

Scientific Research Applications

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been studied for its potential uses in a variety of scientific research applications. For example, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been studied for its potential use as a drug delivery system. Specifically, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been studied for its ability to transport drugs to targeted sites in the body, such as cancer cells. Additionally, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been studied for its potential use in the synthesis of various pharmaceuticals, such as antifungal agents. Furthermore, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.

Mechanism Of Action

The mechanism of action of 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is not fully understood. However, it is believed that 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine interacts with proteins in the body, which can lead to the modulation of various cellular processes. Specifically, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been shown to interact with the cytochrome P450 enzyme, which is involved in the metabolism of drugs and other compounds. Additionally, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been shown to interact with the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine are not fully understood. However, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been studied for its potential effects on various cellular processes, such as cell proliferation and apoptosis. Additionally, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been studied for its potential effects on the immune system, such as its ability to modulate the production of cytokines. Furthermore, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has been studied for its potential effects on the central nervous system, such as its ability to modulate the release of neurotransmitters.

Advantages And Limitations For Lab Experiments

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine has several advantages for use in laboratory experiments. For example, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is relatively easy to synthesize and is relatively stable. Additionally, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is non-toxic and has a low potential for toxicity. However, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine also has some limitations for use in laboratory experiments. For example, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is relatively expensive and is not readily available. Additionally, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine are numerous. For example, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine could be further studied for its potential medicinal and biological applications, such as its use as a drug delivery system. Additionally, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine could be studied for its potential use in the synthesis of various pharmaceuticals and in the development of new materials. Furthermore, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine could be studied for its potential effects on various cellular processes, such as cell proliferation and apoptosis. Finally, 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine could be studied for its potential effects on the immune system and the central nervous system.

properties

IUPAC Name

4-fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3O/c7-3-1-4(13-5(11)12-3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNAWRJSBDBAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628610
Record name 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

CAS RN

339369-59-4
Record name 4-Fluoro-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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